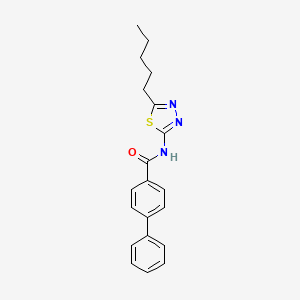![molecular formula C25H28N2O B4779110 2-(2,5-dimethylphenyl)-3-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4779110.png)
2-(2,5-dimethylphenyl)-3-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline
Descripción general
Descripción
2-(2,5-dimethylphenyl)-3-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DMQ or DMQX and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
DMQ acts as a competitive antagonist of the α7-nAChR and inhibits the binding of acetylcholine to this receptor. This results in the inhibition of calcium influx into the cell and subsequent inhibition of neurotransmitter release. DMQ has also been found to inhibit the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
DMQ has been found to have various biochemical and physiological effects. DMQ has been shown to inhibit the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. DMQ has also been found to inhibit the activation of the MAPK pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQ has several advantages and limitations for lab experiments. One of the advantages of DMQ is its high selectivity for the α7-nAChR, which allows for the specific study of this receptor in various physiological and pathological processes. However, DMQ has several limitations, such as its low solubility in water and limited bioavailability, which can affect its effectiveness in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of DMQ. DMQ has been found to have potential applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. Further studies are needed to investigate the potential therapeutic effects of DMQ in these disorders. Additionally, the development of more potent and selective α7-nAChR antagonists can lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
DMQ has been extensively studied for its potential applications in various fields of research such as neuroscience, pharmacology, and toxicology. DMQ has been found to act as a selective antagonist of the α7-nicotinic acetylcholine receptor (nAChR) and has been used to study the role of this receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
[2-(2,5-dimethylphenyl)-3-methylquinolin-4-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-16-12-13-17(2)21(15-16)24-19(4)23(20-10-5-6-11-22(20)26-24)25(28)27-14-8-7-9-18(27)3/h5-6,10-13,15,18H,7-9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHLFYKKBBSNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=CC(=C4)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-Dimethylphenyl)-3-methylquinolin-4-yl](2-methylpiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4779045.png)
![N-cyclopropyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4779047.png)

![3-[2-(3-methoxyphenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4779064.png)
![1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4779080.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4779088.png)
![2-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4779091.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4779093.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4779095.png)
![4-[(6-methylpyrimidin-4-yl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4779099.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4779103.png)
![N-(3,5-dimethoxyphenyl)-N'-[4-(2-hydroxyethyl)phenyl]thiourea](/img/structure/B4779114.png)
![N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4779122.png)
![N-allyl-2-{[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetamide](/img/structure/B4779126.png)